1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride
Description
Properties
IUPAC Name |
1,3,3-trimethylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(2)5-4-6-9(3,10)7-8;/h4-7,10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFANLUBTXAYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(C)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino group and the methyl groups.
Methylation: The methyl groups are introduced through alkylation reactions, where the cyclohexane ring is treated with methylating agents under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agents and conditions used.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Hydrolysis: The hydrochloride salt can be hydrolyzed to regenerate the free amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The compound’s unique structure allows it to fit into specific binding pockets, modulating biological pathways and processes.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, focusing on substituent variations and physicochemical properties:
Pharmaceutical Relevance
Industrial and Laboratory Use
- Building Blocks: Compounds like methyl 4-aminocyclohexanecarboxylate hydrochloride () serve as precursors in polymer and agrochemical synthesis.
- Safety Profiles : Analogous hydrochlorides (e.g., ) are classified as laboratory reagents with standardized handling protocols, emphasizing flammability and toxicity risks.
Biological Activity
1-Amino-1,3,3-trimethyl-cyclohexane hydrochloride is a chemical compound derived from cyclohexane, characterized by an amino group and three methyl groups attached to the cyclohexane ring. Its molecular formula is C9H19NHCl. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in chemistry, biology, and medicine.
The synthesis of this compound typically involves several steps:
- Starting Material : Cyclohexanone is used as the precursor.
- Methylation : The introduction of methyl groups occurs through alkylation reactions.
- Hydrochloride Formation : Treatment with hydrochloric acid converts the free amine to its hydrochloride salt.
The hydrochloride form enhances the compound's solubility in water, making it more suitable for various applications in chemical synthesis and formulation.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of target molecules, influencing their activity. This unique structure allows it to fit into specific binding pockets, modulating biological pathways.
Biological Activity
Research indicates that this compound may exhibit several pharmacological properties:
- Enzyme Interactions : Studies suggest that it may interact with enzymes involved in metabolic pathways.
- Cell Viability : It has been assessed for its effects on cell viability and function, indicating potential cytotoxicity at higher concentrations.
- Mutagenicity : Preliminary assessments using bacterial mutation assays and mammalian chromosome aberration tests suggest some level of toxicity, necessitating further studies to understand its biological effects fully.
Toxicological Profile
A summary of toxicological findings related to this compound includes:
Case Studies
Several studies have explored the biological activity and potential applications of this compound:
- Pharmaceutical Applications : Research is ongoing to evaluate its role as an intermediate or active ingredient in drug development. Its structural similarity to other aminocyclohexanes like memantine suggests potential utility in neuropharmacology as an NMDA receptor antagonist .
- Industrial Applications : The compound is utilized in the production of specialty chemicals and materials such as adhesives and epoxy resins. Its unique properties make it a valuable building block in organic synthesis.
Comparison with Similar Compounds
A comparison table highlighting structural similarities and differences between this compound and related compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Amino-1,3,3-trimethylcyclohexanemethylamine | C10H21N2 | Contains an additional amino group; higher molecular weight. |
| Cyclohexanemethanamine | C7H17N | Lacks trimethyl groups; simpler structure. |
| 2-Amino-4-methylcyclohexanecarboxylic acid | C9H17NO2 | Contains a carboxylic acid group; different functional properties. |
These compounds demonstrate variations in functional groups and molecular complexity that influence their reactivity and application potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
